2-cyano-N-decylacetamide
Description
Contextualization of Cyanoacetamide Derivatives in Organic Synthesis
Cyanoacetamide derivatives are recognized as versatile and highly reactive building blocks in the realm of organic synthesis. researchgate.netresearchgate.nettubitak.gov.tr Their chemical structure, featuring a cyano group and an amide function, provides multiple reactive sites, making them valuable precursors for a wide array of heterocyclic compounds. researchgate.netekb.eg The active methylene (B1212753) group, situated between the electron-withdrawing cyano and carbonyl groups, is particularly susceptible to participation in condensation and substitution reactions. researchgate.nettubitak.gov.tr This reactivity has been extensively exploited for the synthesis of five- and six-membered rings, as well as more complex fused heterocyclic systems. researchgate.net
The utility of cyanoacetamides extends to their role as synthons, which are structural units within a molecule that can be formed or assembled by known synthetic operations. researchgate.net They serve as key intermediates in the production of various fine chemicals, including those with applications in pharmaceuticals and dyes. researchgate.net The ability of the cyano and carbonyl groups to react with bidentate reagents facilitates the construction of diverse molecular architectures. researchgate.nettubitak.gov.tr
Academic Significance of N-Alkyl Cyanoacetamides in Chemical Research
Within the broader family of cyanoacetamides, N-alkyl derivatives hold specific academic interest. The introduction of an alkyl group on the nitrogen atom allows for the systematic modification of the compound's properties, such as solubility and steric hindrance. researchgate.netgrafiati.com Research in this area often involves the synthesis of a series of N-alkyl cyanoacetamides to study the influence of the alkyl chain length on reaction outcomes and the physical characteristics of the resulting products. researchgate.netcdnsciencepub.com
The synthesis of N-alkyl cyanoacetamides is commonly achieved through the reaction of a primary or secondary amine with an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate. researchgate.netresearchgate.net These reactions can often be performed under various conditions, including solvent-free fusion methods. tubitak.gov.tr The resulting N-alkyl cyanoacetamides are then utilized in subsequent synthetic transformations, for instance, as precursors in multicomponent reactions like the Gewald reaction to produce substituted 2-aminothiophenes. nih.gov Spectroscopic studies, including IR, 1H-NMR, and 13C-NMR, are frequently employed to analyze the structural features and electronic effects of the N-alkyl substituents. researchgate.netgrafiati.com
Scope of Research on 2-Cyano-N-decylacetamide
The specific compound, this compound, has been identified as an intermediate in certain synthetic pathways. google.comgoogle.com Its structure combines the reactive cyanoacetamide core with a ten-carbon alkyl chain. This long alkyl chain can influence its physical properties, such as increasing its nonpolar character.
While direct and extensive research focusing solely on this compound is not widely documented in the provided search results, its role as a synthetic intermediate suggests its utility in the construction of more complex molecules. The principles governing the reactivity of cyanoacetamides and N-alkyl amides in general would apply to this compound, making it a subject of interest for chemists exploring the synthesis of novel organic structures.
Data Tables
Table 1: Properties of Related Cyanoacetamide Derivatives
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| 2-Cyanoacetamide | C₃H₄N₂O | 84.08 | Parent compound of the cyanoacetamide family. wikipedia.org |
| 2-Cyano-N-methylacetamide | C₄H₆N₂O | 98.10 | Simple N-alkyl derivative. nih.gov |
| 2-Cyano-N,N-diethylacetamide | C₇H₁₂N₂O | 140.18 | N,N-disubstituted derivative. nih.gov |
| 2-Cyano-N,N-dipropylacetamide | C₉H₁₆N₂O | 168.24 | N,N-disubstituted with longer alkyl chains. nih.gov |
Structure
3D Structure
Properties
CAS No. |
52493-40-0 |
|---|---|
Molecular Formula |
C13H24N2O |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2-cyano-N-decylacetamide |
InChI |
InChI=1S/C13H24N2O/c1-2-3-4-5-6-7-8-9-12-15-13(16)10-11-14/h2-10,12H2,1H3,(H,15,16) |
InChI Key |
HKHWGARMGIPQRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)CC#N |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 2 Cyano N Decylacetamide Analogs
Fundamental Reactivity Profiles of Cyanoacetamide Active Methylene (B1212753) Group
The methylene group in 2-cyano-N-decylacetamide, positioned between the electron-withdrawing cyano and amide carbonyl groups, is highly activated. This "active methylene" group is a key center of reactivity within the molecule.
Nucleophilic Properties at C-2 and NH
The presence of two adjacent electron-withdrawing groups significantly increases the acidity of the C-2 methylene protons. This facilitates the formation of a resonance-stabilized carbanion upon treatment with a base. This carbanion is a potent nucleophile and readily participates in reactions with various electrophiles. The nitrogen atom of the amide group also possesses nucleophilic character due to the lone pair of electrons, though it is generally less reactive than the C-2 carbanion researchgate.net. The order of nucleophilicity is typically C-2 > NH researchgate.net.
Electrophilic Centers at C-1 and C-3
The carbon atoms of the carbonyl group (C-1) and the cyano group (C-3) are electrophilic centers. The polarization of the C=O and C≡N bonds makes these sites susceptible to attack by nucleophiles. The electrophilicity is generally greater at the cyano carbon (C-3) than at the carbonyl carbon (C-1) researchgate.net.
Condensation Reactions
The activated methylene group of this compound and its analogs makes them excellent substrates for various condensation reactions, most notably the Knoevenagel condensation and Michael addition.
Knoevenagel Condensation with Aldehydes
The Knoevenagel condensation is a cornerstone reaction of active methylene compounds like this compound. It involves the reaction of the active methylene group with an aldehyde in the presence of a basic catalyst, such as an amine, to form an α,β-unsaturated product wikipedia.org.
The mechanism typically proceeds through the following steps:
Deprotonation: The basic catalyst removes a proton from the active methylene group of this compound, forming a nucleophilic enolate.
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type intermediate.
Dehydration: The intermediate undergoes dehydration to yield the final α,β-unsaturated cyanoacrylamide derivative.
This reaction is highly efficient for producing a wide array of substituted alkenes. While specific studies on this compound are limited, numerous examples exist for other N-substituted cyanoacetamides, demonstrating the generality of this transformation nih.govzenodo.org. The reaction conditions are typically mild, and a variety of catalysts can be employed scielo.org.mxaston.ac.uk.
Table 1: Representative Examples of Knoevenagel Condensation with N-Substituted Cyanoacetamides and Aromatic Aldehydes
| N-Substituent | Aldehyde | Catalyst | Product | Reference |
| Cyclohexyl | Cinnamaldehyde | Trimethylamine | 2-cyano-N-cyclohexyl-3-phenylacrylamide | nih.govzenodo.org |
| Morpholino | 4-(Dimethylamino)benzaldehyde | Trimethylamine | 2-cyano-3-(4-(dimethylamino)phenyl)-N-(morpholino)acrylamide | nih.govzenodo.org |
| Piperidino | 3-(4-Dimethylamino)phenyl)acrylaldehyde | Trimethylamine | 2-cyano-N-(piperidin-1-yl)-3-(3-(4-(dimethylamino)phenyl)prop-2-en-1-ylidene)acetamide | nih.govzenodo.org |
This table presents examples with analogous compounds to illustrate the Knoevenagel condensation, as specific data for this compound was not found in the searched literature.
Michael Addition Reactions
As a potent nucleophile, the carbanion generated from this compound can participate in Michael addition reactions. This reaction involves the 1,4-conjugate addition of the nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor) wikipedia.orgmasterorganicchemistry.com.
The mechanism involves:
Formation of the Nucleophile: A base abstracts a proton from the active methylene group of this compound.
Conjugate Addition: The resulting carbanion attacks the β-carbon of the Michael acceptor.
Protonation: The resulting enolate is protonated to give the final 1,5-dicarbonyl or related compound.
This reaction is a powerful tool for carbon-carbon bond formation and is widely used in organic synthesis organic-chemistry.orglibretexts.org. The reactivity in Michael additions is a general feature of active methylene compounds, and it is expected that this compound would readily undergo such transformations with suitable Michael acceptors.
Table 2: Examples of Michael Donors and Acceptors in Michael Addition Reactions
| Michael Donor (or Analog) | Michael Acceptor | Product Type | Reference |
| Malonic Ester | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound | masterorganicchemistry.com |
| Cyanoacetamide | α,β-Unsaturated Ester | Substituted Glutaronitrile | wikipedia.org |
| Nitroalkane | α,β-Unsaturated Nitrile | γ-Nitro Nitrile | organic-chemistry.org |
This table provides general examples of Michael addition reactions to illustrate the concept, as specific data for this compound was not available in the reviewed sources.
Substitution Reactions
The active methylene group of this compound is also susceptible to substitution reactions, primarily through alkylation and acylation, after deprotonation to form the nucleophilic carbanion.
The general mechanism for substitution at the C-2 position involves the formation of the carbanion, which then acts as a nucleophile to displace a leaving group from an alkylating or acylating agent. While specific examples for this compound are not detailed in the available literature, the alkylation of the active methylene group of cyanoacetamides is a well-established synthetic transformation thieme-connect.com. For instance, the reaction of cyanoacetamide with alkyl halides in the presence of a base leads to the corresponding C-alkylated products. It is anticipated that this compound would undergo similar substitution reactions, allowing for the introduction of various substituents at the C-2 position.
Intramolecular Cyclization Pathways
N-substituted cyanoacetamides are versatile precursors for the synthesis of a wide array of heterocyclic compounds through intramolecular cyclization. nih.govresearchgate.net The reactivity of these molecules stems from the electrophilic nature of the cyano and carbonyl carbons and the nucleophilicity of the amide nitrogen and the C-2 carbanion. nih.govresearchgate.net These suitably located functional groups can react with bidentate reagents or undergo internal condensation to form various ring systems. nih.govresearchgate.net
One of the most notable cyclization reactions involving cyanoacetamide analogs is the Gewald three-component reaction, which yields highly substituted 2-aminothiophenes. nih.gov This reaction proceeds by condensing an α-methylene-active nitrile, such as a 2-cyano-N-alkylacetamide, with an aldehyde or ketone and elemental sulfur in the presence of a base. nih.govresearchgate.net The basic conditions are critical for the cyclization step. nih.gov For instance, the reaction of a phenolic cyanoacetamide with an aldehyde required additional equivalents of triethylamine (B128534) to facilitate the cyclization and afford the desired 2-aminothiophene-3-carboxamide, demonstrating the base's crucial role in the ring-closing step. nih.gov
Another significant pathway involves the acid-catalyzed intramolecular cyclization of related N-cyano compounds. For example, 2-N-cyano-sulfonimidoyl amides undergo a one-pot acid-induced hydrolysis of the cyano group followed by intramolecular cyclocondensation to yield thiadiazine 1-oxides. nih.gov This transformation is believed to proceed through the in situ formation of an NH sulfoximine intermediate, which then cyclizes. nih.gov Similarly, metal-free halogenated anhydrides like trifluoroacetic anhydride (TFAA) can activate the N-cyano group in N-cyano sulfoximines, leading to their intramolecular cyclization to form thiadiazinone 1-oxides in excellent yields. nih.govresearchgate.net
The versatility of cyanoacetamides as synthons extends to the formation of various other heterocycles, including pyridines, thiazoles, and pyrimidines, underscoring the importance of intramolecular cyclization in the chemistry of these compounds. researchgate.net
Table 1: Examples of Intramolecular Cyclization Reactions of Cyanoacetamide Analogs
| Starting Material Class | Reagents | Product Heterocycle | Key Findings |
|---|---|---|---|
| N-Aryl-2-cyanoacetamide | Aldehyde, Elemental Sulfur, Triethylamine | 2-Aminothiophene | Basic conditions are crucial for the final cyclization step. nih.gov |
| 2-N-Cyano-sulfonimidoyl amides | H₂SO₄ | Thiadiazine 1-oxide | Reaction proceeds via hydrolysis of the cyano group followed by cyclocondensation. nih.gov |
| 2-Benzamide-N-cyano sulfoximines | Trifluoroacetic Anhydride (TFAA) | Thiadiazinone 1-oxide | TFAA activates the N-cyano group to promote cyclization. nih.govresearchgate.net |
| Cyanoacetamide | 1,3-Diketones, Piperidine (B6355638) | 4,6-Disubstituted-3-cyano-2-pyridone | Condensation followed by cyclization forms the pyridone ring. rsc.org |
Cycloaddition Reactions and Dipolarophile Characteristics
The nitrile (cyano) functional group within this compound analogs, while generally unactivated, can participate as a 2π component in cycloaddition reactions. This reactivity allows for the construction of complex cyclic and heterocyclic systems. The cyano group can function as a dienophile in intramolecular Diels-Alder reactions or as an enophile in ene reactions, providing pathways for formal [2 + 2 + 2] cycloadditions to synthesize substituted pyridines. nih.gov
In certain thermal cascade processes, an unactivated cyano group can serve as the dienophile, reacting with a diene generated in a preceding step to form a pyridine ring. Alternatively, the cyano group can act as the enophilic π-bond in an intramolecular propargylic ene reaction, which is a rare transformation for unactivated nitriles. nih.gov This step generates an allenylimine intermediate that subsequently undergoes an intramolecular hetero-Diels-Alder reaction to yield the final pyridine product. nih.gov
Furthermore, related N-cyano compounds, such as N-cyano sulfoximines, can undergo [3 + 2]-cycloadditions, highlighting the potential for the N-cyano moiety to act as a dipolarophile. nih.gov The stereochemical outcome of these cycloaddition reactions is dictated by orbital symmetry rules, with reactions proceeding through suprafacial-suprafacial or suprafacial-antarafacial transition states depending on whether the conditions are thermal or photochemical.
Mechanistic Investigations of Key Transformations
Mechanistic studies on the reactions of cyanoacetamide analogs have provided critical insights into the pathways, intermediates, and factors controlling reaction outcomes. These investigations often combine experimental techniques with computational studies to build a comprehensive picture of the reaction dynamics.
The identification of reaction intermediates is fundamental to understanding the mechanisms of transformations involving cyanoacetamides. These compounds themselves are often utilized as key intermediates in the synthesis of more complex heterocyclic systems. nih.govresearchgate.net
In the TFAA-promoted intramolecular cyclization of 2-benzamide-N-cyano sulfoximines, a multi-step mechanism has been proposed and supported by experimental evidence. The reaction is believed to involve the initial TFAA-promoted activation of the N-cyano group. This is followed by a Mumm rearrangement and an intramolecular nucleophilic addition. researchgate.net The generation of a key N-acylated sulfoximine intermediate was confirmed by LC/MS analysis and by its isolation under low-temperature conditions, providing strong support for the proposed cyclization pathway. nih.govresearchgate.net
In other transformations, such as the synthesis of neonicotinoids, N-substituted-2-cyanoacetamides are first reacted with carbon disulfide and dimethyl sulfate to form ketene dithioacetal intermediates. These intermediates then undergo cyclocondensation to yield the final products.
Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws and activation parameters, which are essential for elucidating reaction mechanisms.
A detailed kinetic investigation of the piperidine-catalyzed condensation reaction between cyanoacetamide and various 1,3-diketones to form 4,6-disubstituted-3-cyano-2-pyridones was conducted using UV spectrophotometry. rsc.org The study determined the rate constants and activation parameters for the reaction under different experimental conditions. Based on this kinetic data, a reaction scheme was proposed that could explain the selectivity of the reaction and the final substitution pattern in the pyridone products. rsc.org
In the study of the intramolecular cyclization of N-cyano sulfoximines promoted by halogenated anhydrides, time-resolved NMR spectroscopy was used to monitor the reaction kinetics. nih.gov The analysis revealed that the concentration of the cyclized product increased rapidly over time when trifluoroacetic anhydride (TFAA) was used as the promoter. In contrast, the reaction was significantly slower with trichloroacetic anhydride (TCAA), indicating that the nature of the anhydride has a profound effect on the reaction rate. nih.gov This difference in reactivity highlights the role of the electrophilic activator in the rate-determining step of the cyclization.
Table 2: Kinetic Data for the Cyclization of N-Cyano Sulfoximine with Halogenated Anhydrides
| Reagent | Observation | Implication | Source |
|---|---|---|---|
| Trifluoroacetic Anhydride (TFAA) | Rapid increase in product concentration over 1 hour. | TFAA is a highly effective activator for the intramolecular cyclization. | nih.gov |
| Trichloroacetic Anhydride (TCAA) | Product concentration remained almost unchanged over the same period. | TCAA is a much less effective activator compared to TFAA under the studied conditions. | nih.gov |
The stereochemical course of reactions involving this compound analogs is a critical aspect of their chemistry, particularly when chiral centers are formed. In the Gewald reaction, the use of chiral starting materials can lead to the formation of diastereomeric products. For example, the reaction of a chiral β-amino aldehyde with various cyanoacetamides proceeded with good yield and, in some cases, with high diastereoselectivity, showing no significant racemization despite the basic reaction conditions. nih.gov However, when a cyanoacetamide derived from the amino acid valine was used, significant epimerization was observed at the valine moiety, resulting in a mixture of diastereomers. nih.gov This indicates that the stereochemical integrity of substrates can be sensitive to the basic conditions employed in the cyclization.
In cycloaddition reactions, the stereochemistry of the product is governed by the Woodward-Hoffmann rules. The relative orientation of the reacting components in the transition state (suprafacial vs. antarafacial) determines the stereochemical outcome. For thermally allowed [4+2] cycloadditions like the Diels-Alder reaction, a suprafacial-suprafacial approach is typical, leading to a predictable transfer of stereochemistry from the reactants to the product.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present in the molecule by probing their characteristic vibrational modes.
The FTIR spectrum of 2-cyano-N-decylacetamide is characterized by several distinct absorption bands that correspond to the specific vibrational modes of its functional groups. The analysis of N-substituted 2-cyanoacetamides provides a reliable basis for these assignments researchgate.net.
N-H Stretch: A prominent band is expected in the region of 3300-3270 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide group.
C-H Stretches: Aliphatic C-H stretching vibrations from the decyl chain and the α-methylene group are predicted to appear between 2955 cm⁻¹ and 2850 cm⁻¹.
C≡N Stretch: A sharp, medium-intensity absorption band, characteristic of the nitrile group, is anticipated in the 2260-2240 cm⁻¹ range researchgate.net.
Amide I (C=O Stretch): The strong carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense peaks in the spectrum, expected to be found around 1650 cm⁻¹.
Amide II (N-H Bend & C-N Stretch): The Amide II band, which arises from a combination of N-H bending and C-N stretching, is predicted to occur in the 1560-1540 cm⁻¹ region.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3270 | Medium |
| Aliphatic C-H Stretch | 2955 - 2850 | Strong |
| C≡N Stretch | 2260 - 2240 | Medium, Sharp |
| Amide I (C=O Stretch) | ~1650 | Strong |
| Amide II (N-H Bend) | 1560 - 1540 | Medium |
FT-Raman spectroscopy serves as a complementary technique to FTIR, providing data on non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum is expected to show a strong signal for the nitrile (C≡N) stretching mode, often more intense in Raman than in IR spectra due to the symmetry of the bond tandfonline.comresearchgate.net. The C-C backbone vibrations of the decyl chain would also be prominent. In contrast, the highly polar C=O and N-H groups that produce strong FTIR signals are expected to yield weaker signals in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in this compound.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. The predicted chemical shifts are based on established ranges for similar functional groups msu.edu.
-NH- (Amide Proton): A broad singlet is expected between δ 7.5 and 8.5 ppm. Its chemical shift can be highly dependent on solvent and concentration.
-CH₂- (alpha to C=O): The two protons of the methylene (B1212753) group adjacent to the carbonyl and nitrile groups are expected to appear as a singlet around δ 3.6 ppm chemicalbook.com.
-CH₂- (alpha to NH): The methylene group attached to the amide nitrogen is deshielded and should appear as a triplet around δ 3.2-3.3 ppm.
-CH₂- (beta to NH): The next methylene group in the chain is expected to produce a multiplet around δ 1.5 ppm.
-(CH₂)₇- (Bulk Methylene): The protons of the central methylene groups of the decyl chain will overlap, creating a broad multiplet in the δ 1.2-1.4 ppm region.
-CH₃ (Terminal): The terminal methyl group of the decyl chain is the most shielded and is expected to appear as a triplet at approximately δ 0.88 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -NH- | 7.5 - 8.5 | Broad Singlet |
| NC(=O)CH ₂CN | ~3.6 | Singlet |
| -NHCH ₂(CH₂)₈CH₃ | 3.2 - 3.3 | Triplet |
| -NHCH₂CH ₂(CH₂)₇CH₃ | ~1.5 | Multiplet |
| -(CH ₂)₇- | 1.2 - 1.4 | Multiplet |
| -CH ₃ | ~0.88 | Triplet |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are predicted based on typical values for alkanes, amides, and nitriles oregonstate.educhemistrysteps.com.
C=O (Carbonyl): The amide carbonyl carbon is the most deshielded sp² carbon, with a predicted chemical shift in the range of δ 162-165 ppm.
C≡N (Nitrile): The carbon of the nitrile group typically appears in the δ 116-118 ppm region oregonstate.edu.
-CH₂- (alpha to NH): The carbon atom attached to the nitrogen is expected at approximately δ 40 ppm.
Alkyl Chain Carbons: The carbons of the decyl chain are predicted to resonate between δ 22 and 32 ppm, with the terminal methyl carbon appearing at the most upfield position, around δ 14 ppm.
-CH₂- (alpha to C=O): The methylene carbon adjacent to the carbonyl group is expected around δ 25 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O | 162 - 165 |
| C ≡N | 116 - 118 |
| -NHC H₂(CH₂)₈CH₃ | ~40 |
| Alkyl -C H₂- Chain | 22 - 32 |
| NC(=O)C H₂CN | ~25 |
| -C H₃ | ~14 |
To unequivocally confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity of protons within the decyl chain, showing correlations between adjacent methylene groups (e.g., the -NH proton signal correlating with the α-CH₂ protons, which in turn correlate with the β-CH₂ protons, and so on down the chain).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign each peak in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The molecular formula for this compound is C₁₃H₂₄N₂O, which corresponds to a molecular weight of approximately 224.34 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 224.
The fragmentation of N-alkyl amides is well-documented and typically involves characteristic cleavage patterns. unl.ptrsc.orgresearchgate.net For this compound, the following fragmentation pathways are predicted:
Alpha-Cleavage: Fission of the bond adjacent to the nitrogen atom is a common pathway for amines and amides. This would lead to the loss of a nonyl radical (•C₉H₁₉), resulting in a prominent fragment ion at m/z 84, corresponding to [CH₂=N⁺H-C(O)CH₂CN].
N-CO Bond Cleavage: Cleavage of the amide bond between the nitrogen and the carbonyl carbon is another significant fragmentation route. unl.ptrsc.org This would result in the formation of a decylamine (B41302) radical cation or related fragments.
McLafferty Rearrangement: If a gamma-hydrogen is available on the N-alkyl chain, a McLafferty rearrangement can occur. This involves the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the β-bond, leading to the elimination of a neutral alkene (decene) and the formation of a radical cation of 2-cyanoacetamide at m/z 84.
Alkyl Chain Fragmentation: The long decyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups), which is a characteristic pattern for long-chain alkanes. libretexts.orglibretexts.org
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 224 | [C₁₃H₂₄N₂O]⁺ | Molecular Ion (M⁺) |
| 183 | [C₁₀H₂₁NO]⁺ | Loss of •CH₂CN |
| 84 | [C₃H₄N₂O]⁺ | McLafferty Rearrangement |
| 84 | [C₄H₆N₂O]⁺• | Alpha-cleavage (less likely) |
| 69 | [C₂H₂NO]⁺ | Cleavage of N-CO bond, forming [O=C-CH₂-C≡N]⁺ |
Elemental Analysis in Compound Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. For this compound (C₁₃H₂₄N₂O), the theoretical elemental composition is a fundamental characteristic used for its verification.
The calculation is based on the atomic masses of the constituent elements (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u) and the molecular weight of the compound (224.34 g/mol ).
Theoretical Calculation:
Carbon (C): (13 * 12.011) / 224.34 * 100% = 69.59%
Hydrogen (H): (24 * 1.008) / 224.34 * 100% = 10.79%
Nitrogen (N): (2 * 14.007) / 224.34 * 100% = 12.49%
Oxygen (O): (1 * 15.999) / 224.34 * 100% = 7.13%
Experimental values obtained for a pure sample of this compound should closely match these theoretical percentages, typically within a ±0.4% deviation, thereby confirming its elemental composition.
Table 3: Elemental Analysis Data for this compound (C₁₃H₂₄N₂O)
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 69.59 |
| Hydrogen | H | 10.79 |
| Nitrogen | N | 12.49 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a popular computational method due to its balance of accuracy and computational cost. It is used to investigate the electronic properties of many-electron systems. DFT would be an ideal method to study 2-cyano-N-decylacetamide, yet specific applications to this molecule are absent from the literature.
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformation. While DFT is a standard method for such optimizations, no published data exists for this specific compound.
Theoretical vibrational analysis can predict the infrared and Raman spectra of a molecule. These predictions are valuable for interpreting experimental spectroscopic data. For this compound, DFT calculations could elucidate the vibrational modes associated with its various functional groups, such as the cyano (C≡N), amide (C=O), and the decyl chain (C-H) vibrations. However, such theoretical vibrational spectra for this compound have not been reported.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its tendency to undergo electronic transitions. An analysis of the HOMO-LUMO orbitals of this compound could indicate regions susceptible to electrophilic or nucleophilic attack. Without dedicated studies, these electronic characteristics remain unexplored for this compound.
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is an ab initio computational approach that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it remains a foundational method in computational chemistry. A comparative study using both HF and DFT on this compound could provide valuable insights, but no such research is currently available.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. An MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. For this compound, an MEP analysis would likely highlight the electronegative oxygen and nitrogen atoms as sites susceptible to electrophilic attack. However, no specific MEP analysis for this molecule has been published.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and intramolecular bonding. This analysis provides a localized, Lewis-like structure of a molecule, offering insights into donor-acceptor interactions through the examination of the second-order Fock matrix. For this compound, an NBO analysis would elucidate the electronic structure, including the hybridization of atomic orbitals, the nature of the chemical bonds, and the delocalization of electron density, particularly involving the cyano and acetamide (B32628) functional groups. However, specific NBO analysis data for this compound, such as stabilization energies associated with intramolecular charge transfer, are not available.
Nonlinear Optical (NLO) Behavior Prediction
Computational methods are frequently employed to predict the nonlinear optical (NLO) properties of molecules, which are crucial for applications in optoelectronics. These predictions typically involve the calculation of molecular polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ). For this compound, a theoretical investigation into its NLO behavior would involve quantum chemical calculations to determine these parameters. Such a study would indicate its potential as an NLO material. At present, there are no published computational studies detailing the NLO properties of this compound.
Thermodynamic Properties Calculation
The thermodynamic properties of a molecule, such as its heat capacity (C), entropy (S), and enthalpy (H), can be calculated using computational methods, often as a function of temperature. These calculations provide valuable information about the stability and thermal behavior of the compound. While experimental and computational thermodynamic data are available for related, smaller molecules like 2-cyanoacetamide, specific calculated thermodynamic parameters for this compound are not documented in the scientific literature.
Fukui Functions for Reactivity Prediction
Fukui functions are used within the framework of Density Functional Theory (DFT) to predict the reactivity of different sites within a molecule towards nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, Fukui functions can identify the most reactive atoms. A computational study on this compound would involve the calculation of these functions to map out its chemical reactivity. However, no such analysis has been reported for this specific compound.
Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable computational technique for the prediction of NMR chemical shifts. This method helps in the structural elucidation of molecules by providing theoretical NMR spectra that can be compared with experimental data. A GIAO calculation for this compound would predict the 1H and 13C NMR chemical shifts, aiding in the assignment of experimental spectra. Currently, there are no published studies that present the results of GIAO calculations for this compound.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. By mapping properties such as dnorm, shape index, and curvedness onto the Hirshfeld surface, one can gain a deeper understanding of the packing of molecules in a crystal and the nature of the intermolecular contacts. A Hirshfeld surface analysis of this compound would require its crystal structure and would provide detailed insights into the interactions governing its solid-state assembly. Such an analysis is not currently available in the literature.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. These simulations can provide information on the conformational dynamics, intermolecular interactions, and transport properties of molecules in various environments. An MD simulation of this compound could, for example, investigate its behavior in a solvent or in a biological system. However, there are no reported molecular dynamics simulation studies specifically focused on this compound.
Applications in Materials Science and Supramolecular Chemistry
Role as Intermediates in Heterocyclic Synthesis
Cyanoacetamide derivatives are well-established as highly reactive and useful precursors for the synthesis of a wide variety of heterocyclic compounds. researchgate.nettubitak.gov.trtubitak.gov.tr The reactivity stems from the activated methylene (B1212753) group situated between the electron-withdrawing cyano and carbonyl groups, making it susceptible to a range of condensation and cyclization reactions. researchgate.nettubitak.gov.tr
N-substituted cyanoacetamides are key reactants in the synthesis of various five-membered heterocycles such as pyrazoles and thiophenes. tubitak.gov.trtubitak.gov.tr
Pyrazoles: The reaction of N-alkyl cyanoacetamide derivatives with hydrazine (B178648) or its derivatives is a common pathway to produce substituted pyrazoles. researchgate.netorganic-chemistry.orgmdpi.com For instance, N-cyclohexyl cyanoacetamide can be reacted with diazonium salts to form hydrazones, which then undergo cyclization to yield aminopyrazole derivatives. researchgate.net A similar pathway is accessible for 2-cyano-N-decylacetamide, where the acetamide (B32628) derivative serves as the core three-carbon backbone for the resulting pyrazole (B372694) ring.
Thiophenes: The Gewald reaction provides a direct route to 2-aminothiophenes. This multicomponent reaction involves the condensation of a cyanoacetamide derivative, a carbonyl compound (like a ketone or aldehyde), and elemental sulfur. researchgate.netnih.gov The use of this compound in this reaction would yield 2-amino-3-carboxamido-thiophenes bearing the N-decyl substituent, a scaffold of interest in medicinal chemistry. nih.gov
| Heterocycle | General Reaction Type | Key Reagents for N-Alkyl Cyanoacetamide |
| Pyrazole | Cyclocondensation | Hydrazine derivatives, Aryl diazonium salts |
| Thiophene | Gewald Reaction | Carbonyl compound (ketone/aldehyde), Elemental Sulfur |
One of the most prominent applications of N-substituted cyanoacetamides is in the synthesis of 3-cyano-2-pyridones, which are valuable scaffolds in medicinal and materials chemistry. nih.govmdpi.com The Guareschi-Thorpe condensation, which involves the reaction of a 1,3-dicarbonyl compound (such as acetylacetone) with a cyanoacetamide, is a classic and efficient method for this transformation. researchgate.net
In this reaction, this compound condenses with the 1,3-dicarbonyl compound, typically in the presence of a base catalyst like piperidine (B6355638) or potassium hydroxide, to form the corresponding N-decyl-3-cyano-2-pyridone derivative. researchgate.netsciforum.net The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the stable pyridone ring system. The specific substituents on the final pyridone ring are determined by the choice of the 1,3-dicarbonyl starting material. researchgate.net
The heterocycles synthesized from this compound can serve as platforms for the construction of more complex, fused heterocyclic systems. researchgate.netairo.co.in For example, an aminopyrazole synthesized from an N-alkyl cyanoacetamide can be further reacted with other reagents to build a second fused ring, such as in the formation of pyrazolo[3,4-c]pyrazoles or pyrazolo-fused pyrimidines. researchgate.netresearchgate.net These fused systems are of significant interest due to their diverse biological activities. researchgate.netnih.gov The synthesis often involves a one-pot, multi-component reaction where the initial heterocycle is formed in situ and subsequently undergoes another cyclization to yield the final fused product. researchgate.net
Contributions to Functional Material Design
The incorporation of the this compound moiety into larger molecules is a strategy used in the design of functional materials. The long N-decyl alkyl chain can impart specific physical properties such as solubility in organic media, processability, and the ability to form organized thin films. The cyanoacetamide portion, with its polar and electronically active groups, can contribute to the material's optical or electronic properties.
Unsaturated cyanoacetamide derivatives, for example, are investigated for their potential as novel pharmaceutical agents and their electronic properties are studied using computational methods like Density Functional Theory (DFT). nih.govnih.gov The N-decyl group in such structures would enhance lipophilicity and could influence how the molecules pack in the solid state, thereby affecting the bulk material properties.
Supramolecular Assembly and Organization
Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. uu.nlnih.gov These interactions include hydrogen bonding, van der Waals forces, and hydrophobic interactions. sigmaaldrich.com The molecular structure of this compound makes it an ideal candidate for studying and utilizing these principles.
Derivatives of N-alkyl cyanoacetamide, particularly those with long alkyl chains like this compound, are amphiphilic molecules. They possess a hydrophilic (water-attracting) headgroup—the polar cyanoacetamide—and a long hydrophobic (water-repelling) tail—the decyl chain. This dual nature is the primary driving force for their self-assembly in solution.
The packing of these alkyl chains is driven by van der Waals interactions and the hydrophobic effect, which can lead to the formation of crystalline domains or self-assembled monolayers at interfaces. nih.gov In aqueous environments, these molecules tend to aggregate to minimize the unfavorable contact between the hydrophobic decyl tails and water molecules. This can lead to the formation of various supramolecular structures such as micelles or bilayers. Conversely, in nonpolar organic solvents, a reverse aggregation might occur. The specific structure formed depends on factors like concentration, temperature, and the solvent system. The ability of the amide group to form hydrogen bonds adds another layer of control and directionality to the assembly process. montana.edu
| Molecular Feature | Type | Driving Interaction for Self-Assembly |
| Cyanoacetamide Group | Polar Head | Hydrogen Bonding, Dipole-Dipole Interactions |
| Decyl Chain | Nonpolar Tail | Hydrophobic Effect, Van der Waals Forces |
Intermolecular Interactions in Supramolecular Structures
The supramolecular assembly of this compound is dictated by a combination of strong, directional hydrogen bonds and weaker, non-directional van der Waals forces. The molecule's structure, featuring a polar cyanoacetamide headgroup and a nonpolar decyl tail, allows for a variety of intermolecular interactions that drive the formation of ordered structures.
The primary and most significant interaction is the hydrogen bond between the amide groups. ul.ie The secondary amide functionality (–CONH–) contains a hydrogen bond donor (the N–H group) and a hydrogen bond acceptor (the C=O group). This allows molecules of this compound to link together, typically forming chains or tapes via strong N–H⋯O hydrogen bonds. nih.gov This catemer motif is a common and robust feature in the crystal engineering of primary and secondary amides.
Finally, the long n-decyl chain gives rise to significant van der Waals interactions. These hydrophobic forces compel the alkyl chains to pack closely together in an energetically favorable arrangement, often interdigitating to maximize surface contact and minimize void space. The interplay between the directional hydrogen bonding of the polar headgroups and the non-directional, but cumulatively strong, van der Waals forces of the nonpolar tails is the key determinant of the final supramolecular architecture.
| Interaction Type | Donor | Acceptor | Typical Role in Supramolecular Structure |
| Primary Hydrogen Bond | Amide N–H | Amide C=O | Forms robust chains and sheets, defining the primary structural motif. |
| Secondary Hydrogen Bond | Amide N–H | Cyano N | Contributes to cross-linking between primary hydrogen-bonded chains. |
| Weak Hydrogen Bond | Alkyl C–H | Amide C=O | Provides additional stabilization to the crystal packing. nih.gov |
| Weak Hydrogen Bond | Alkyl C–H | Cyano N | Assists in defining the three-dimensional arrangement of molecules. |
| Van der Waals Forces | Decyl Chain | Decyl Chain | Drives the close packing of the nonpolar tails, often leading to lamellar structures. |
Influence of Alkyl Chain Length on Self-Assembly
The length of the N-alkyl chain is a critical parameter in the self-assembly of N-alkyl-2-cyanoacetamides, exerting significant control over the structure and stability of the resulting supramolecular assemblies. The decyl (C10) chain in this compound provides a substantial nonpolar segment that strongly influences its aggregation behavior, balancing the interactions of the polar cyanoacetamide headgroup.
In the homologous series of N-alkyl-2-cyanoacetamides, increasing the alkyl chain length generally enhances the propensity for self-assembly and leads to more ordered structures. This is primarily due to the increase in van der Waals forces between the chains. aip.org While short alkyl chains (e.g., methyl, ethyl) might allow for more varied, complex hydrogen-bonding networks, longer chains like decyl promote parallel alignment and close packing, often resulting in lamellar (layered) structures. In these arrangements, the cyanoacetamide headgroups form hydrogen-bonded sheets, while the decyl tails interdigitate in the interlayer space.
The table below illustrates the general, expected trend of physical properties as a function of alkyl chain length for a homologous series of self-assembling N-alkyl amides, based on established principles of physical organic chemistry.
| N-Alkyl Chain Length | Dominant Intermolecular Force Contribution | Expected Degree of Order | Expected Melting Point (°C) |
| C2 (Ethyl) | Hydrogen Bonding | Low to Moderate | Low |
| C6 (Hexyl) | Mixed | Moderate | Intermediate |
| C10 (Decyl) | Van der Waals | High | Higher |
| C14 (Tetradecyl) | Van der Waals | Very High | Highest |
Polymer Science Context
Cyanoacetamide and its derivatives are recognized as versatile building blocks in organic synthesis, with applications that can extend into materials science. periodikos.com.brperiodikos.com.br The presence of reactive functional groups—the nitrile, the amide, and the active methylene group—provides multiple pathways for chemical modification and incorporation into larger molecular frameworks. researchgate.net The parent compound, 2-cyanoacetamide, is noted for its use in the synthesis of various materials, including plastics. nih.gov
However, a review of the scientific literature does not reveal specific, established applications for this compound within the field of polymer science. There is no significant body of research detailing its use as a monomer in polymerization reactions, as a chain transfer agent, or as a functional additive to modify the properties of bulk polymers. While its functional groups are inherently reactive and could theoretically be leveraged in polymer synthesis, its primary role appears to be within the domain of smaller molecule synthesis and supramolecular chemistry rather than polymer chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyano-N-decylacetamide, and how can purity be optimized during synthesis?
- Methodological Answer : Acylation of decylamine with cyanoacetic acid derivatives (e.g., cyanoacetyl chloride) under anhydrous conditions is a common approach. Solvent selection (e.g., dichloromethane or THF) and stoichiometric control of the amine-to-acylating agent ratio (1:1.2) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm structure via H NMR (e.g., cyano proton signal at δ 3.1–3.3 ppm) and FT-IR (C≡N stretch ~2240 cm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a tightly sealed container under nitrogen at 2–8°C to prevent hydrolysis. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial efficacy) may arise from variations in assay conditions (e.g., bacterial strain, solvent polarity). Standardize protocols by:
- Using CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing.
- Validating solvent compatibility (e.g., DMSO ≤1% v/v to avoid cytotoxicity).
- Applying statistical tools (ANOVA with post-hoc Tukey tests) to compare datasets. Cross-reference structural analogs (e.g., 2-phenylacetamide derivatives) to identify structure-activity relationships (SARs) .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate logP (lipophilicity) and pKa. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability. Validate predictions with experimental HPLC retention times and solubility assays in PBS (pH 7.4). PubChem data for analogous compounds (e.g., 2-chloro-N-phenylmethoxyacetamide) provides benchmarks for accuracy .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C.
- Sample aliquots at intervals (0, 7, 14, 30 days) and analyze via UPLC-MS to quantify degradation products (e.g., decylamine or cyanoacetic acid). Kinetic modeling (Arrhenius equation) predicts shelf-life at standard storage conditions .
Data Analysis and Experimental Design
Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?
- Methodological Answer : Combine HPLC-DAD (C18 column, acetonitrile/water gradient) for quantification with high-resolution mass spectrometry (HRMS, ESI+) for molecular ion confirmation ([M+H] m/z 253.18). For trace impurities, use GC-MS with derivatization (BSTFA) to enhance volatility. Cross-validate results with C NMR (e.g., carbonyl carbon at δ 170–175 ppm) .
Q. How can researchers optimize reaction yields for this compound derivatives in green chemistry frameworks?
- Methodological Answer : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalyst-free conditions. Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 60%. Monitor atom economy using E-factor calculations (target <5). Compare energy efficiency via life-cycle assessment (LCA) tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
